molecular formula C13H13NO2S B3289133 (2Z)-3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one CAS No. 855715-12-7

(2Z)-3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No. B3289133
CAS RN: 855715-12-7
M. Wt: 247.31 g/mol
InChI Key: YSQSLFIVXOKSGK-QPEQYQDCSA-N
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Description

(2Z)-3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one, commonly known as thioflavin T, is a fluorescent dye that is widely used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are protein aggregates that are implicated in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T is an important tool for researchers studying these diseases, as it allows them to detect and visualize amyloid fibrils in tissue samples.

Scientific Research Applications

Biological Potential and Synthetic Development

The compound is a derivative of 1,3-thiazolidin-4-one, a nucleus with significant pharmacological importance. The synthesis of these compounds, including analogues such as glitazones and rhodanines, has a history dating back to the mid-nineteenth century. These compounds have demonstrated great biological potential across various studies, indicating a promising future in medicinal chemistry with activities against different diseases. Advanced synthesis methodologies, including green chemistry approaches, have been developed for these compounds, showcasing their environmental benefits and the importance of sustainable practices in pharmaceutical development (Santos, Jones Junior, & Silva, 2018).

Recent Biological Activities

Recent studies have focused on the biological activities of thiazolidin-4-ones, highlighting their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity has been a key area of research, which may assist in optimizing the structure of thiazolidin-4-one derivatives as more efficient drug agents (Mech, Kurowska, & Trotsko, 2021).

Antimicrobial, Antitumor, and Antidiabetic Agents

The diversity of biological activities associated with 2,4-thiazolidinedione derivatives, also known as glitazones, underscores their potential as antimicrobial, anticancer, and antidiabetic agents. The ability for structural modification has attracted medicinal chemists to develop a wide range of lead molecules against various clinical disorders. The significance of various substitutions and the mechanisms of action, including structure–activity relationships, are critical for the development of novel drug molecules for life-threatening ailments (Singh et al., 2022).

QSAR Studies and Anticancer Activity

Quantitative structure-activity relationship (QSAR) studies on 4-thiazolidinones emphasize the technical and interpretative aspects of reported models, particularly concerning their anticancer activity. These studies highlight the core template for designing new highly-potent anticancer agents and propose hypotheses about key interactions with biotargets, underscoring the scaffold's significance in drug design (Devinyak, Zimenkovsky, & Lesyk, 2013).

Synthesis and Applications

The synthesis and applications of 4-thiazolidinone and its derivatives have been reviewed extensively, showcasing its wide spectrum of biological activities. The ease of synthetic routes for these compounds has drawn attention from chemists, pharmacologists, and researchers to explore further the potential of 4-thiazolidinones in pharmacological applications (ArunlalV., Vandana, & Biju, 2015).

properties

IUPAC Name

(2Z)-3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-9-5-3-4-6-10(9)11(15)7-13-14(2)12(16)8-17-13/h3-7H,8H2,1-2H3/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQSLFIVXOKSGK-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=C2N(C(=O)CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)/C=C\2/N(C(=O)CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z)-3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
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(2Z)-3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
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(2Z)-3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
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(2Z)-3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

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